molecular formula C5H8O2S B2729337 2-Methylidene-1lambda6-thiolane-1,1-dione CAS No. 79496-71-2

2-Methylidene-1lambda6-thiolane-1,1-dione

Cat. No.: B2729337
CAS No.: 79496-71-2
M. Wt: 132.18
InChI Key: DORBHRIAVFQFBG-UHFFFAOYSA-N
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Description

2-Methylidene-1lambda6-thiolane-1,1-dione is a sulfur-containing heterocyclic compound with the molecular formula C5H8O2S. It is also known by its IUPAC name, 2-methylenetetrahydrothiophene 1,1-dioxide. This compound is characterized by a thiolane ring with a methylene group at the 2-position and two oxygen atoms bonded to the sulfur atom, forming a sulfone group. It is a white powder with a melting point of 36-38°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylidene-1lambda6-thiolane-1,1-dione typically involves the reaction of tetrahydrothiophene with a suitable oxidizing agent to introduce the sulfone group. One common method is the oxidation of tetrahydrothiophene using hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction proceeds as follows:

Tetrahydrothiophene+H2O2This compound\text{Tetrahydrothiophene} + \text{H}_2\text{O}_2 \rightarrow \text{this compound} Tetrahydrothiophene+H2​O2​→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Methylidene-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The methylene group at the 2-position can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

2-Methylidene-1lambda6-thiolane-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex sulfur-containing compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methylidene-1lambda6-thiolane-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The sulfone group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their activity. Additionally, the methylene group can participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrothiophene: The parent compound without the sulfone group.

    2-Methylenetetrahydrothiophene: Similar structure but lacks the sulfone group.

    1,1-Dioxo-1lambda6-thiolane: Similar sulfone group but different substitution pattern.

Uniqueness

2-Methylidene-1lambda6-thiolane-1,1-dione is unique due to the presence of both a methylene group and a sulfone group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-methylidenethiolane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2S/c1-5-3-2-4-8(5,6)7/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORBHRIAVFQFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCS1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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